n-phenyl-2,3-naphthalimide
Description
Historical Context and Significance of Naphthalimides in Advanced Materials Science
Naphthalimides, as a class of compounds, have a rich history in the development of advanced materials. rsc.org Their inherent properties, such as high chemical and thermal stability, excellent fluorescence, and tunable electronic characteristics, have made them valuable building blocks in various applications. rsc.orgrsc.org Initially utilized as dyes and pigments, the application of naphthalimides has expanded significantly with the advancement of materials science. rsc.org
In recent decades, research has increasingly focused on the development of naphthalimide derivatives for high-performance applications. These include organic light-emitting diodes (OLEDs), fluorescent sensors, and laser dyes. rsc.orgicrc.ac.irresearchgate.net The ability to modify the naphthalimide core and the imide nitrogen allows for precise tuning of their optical and electronic properties, making them highly adaptable to specific technological needs. rsc.org The 1,8-naphthalimide (B145957) isomer, in particular, has been extensively studied and has found a wide range of applications in chemistry and biology. rsc.org
Distinctive Features of N-Phenyl-2,3-Naphthalimide Architectures in Advanced Chemical Research
The this compound isomer possesses a distinct molecular architecture that sets it apart from other naphthalimide derivatives. acs.org The attachment of the dicarboximide group at the 2 and 3 positions of the naphthalene (B1677914) ring, combined with the presence of a phenyl group on the imide nitrogen, gives rise to unique photophysical behaviors. acs.orgacs.org
One of the most notable features of this compound is its potential for dual fluorescence, emitting light at two different wavelengths. researchgate.net This phenomenon is attributed to different molecular conformations, specifically the rotational position of the phenyl group relative to the naphthalimide plane. acs.orgresearchgate.net This dual emission characteristic is highly sensitive to the surrounding environment, such as solvent polarity, making it a promising candidate for use in chemical sensors and probes. researchgate.net
Furthermore, the this compound structure allows for a high degree of synthetic modification. Substituents can be introduced onto the phenyl ring or the naphthalene core, enabling fine-tuning of its electronic and optical properties. researchgate.net This adaptability is a key reason for its prominence in advanced chemical research, particularly in the development of materials for optoelectronic devices like OLEDs. acs.org
Scope and Objectives of Academic Research on this compound
Academic research on this compound is primarily driven by the desire to understand and exploit its unique properties for the development of novel functional materials. The main objectives of this research can be summarized as follows:
Synthesis of Novel Derivatives: A significant portion of research is dedicated to the synthesis of new this compound derivatives with tailored properties. researchgate.netresearchgate.net This involves introducing various functional groups to the core structure to modulate its fluorescence, electron affinity, and other characteristics. researchgate.net
Photophysical Studies: A deep understanding of the photophysical processes that govern the behavior of this compound is a central goal. This includes studying its absorption and emission spectra, fluorescence quantum yields, and the dynamics of its excited states. acs.orgresearchgate.net
Applications in Optoelectronics: A major focus of the research is to explore the potential of this compound and its derivatives in optoelectronic devices, especially as emitters in OLEDs. icrc.ac.iracs.org Researchers aim to develop materials with high efficiency, stability, and specific emission colors.
Development of Chemical Sensors: The sensitivity of the fluorescence of this compound to its environment makes it an attractive platform for the development of chemical sensors. researchgate.net Research in this area focuses on designing molecules that can selectively detect specific ions or molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylbenzo[f]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-17-15-10-12-6-4-5-7-13(12)11-16(15)18(21)19(17)14-8-2-1-3-9-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJVJIKFDFLINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370383 | |
| Record name | ST50826053 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21815-18-9 | |
| Record name | ST50826053 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthesis Methodologies for N Phenyl 2,3 Naphthalimide and Its Derivatives
Contemporary Approaches to N-Phenyl-2,3-Naphthalimide Core Synthesis
The formation of the this compound core relies on the effective construction of both the naphthalene (B1677914) system and the crucial C-N bond that links the phenyl group to the imide nitrogen.
Copper-Catalyzed Decarboxylative Coupling Reactions
A modern approach to N-arylation involves the use of copper-catalyzed decarboxylative coupling, which utilizes aryl carboxylic acids as stable and readily available arylating agents. rsc.org This method presents an alternative to traditional cross-coupling reactions that often rely on organohalides. In a typical system, a copper(II)-phenanthroline catalyst is employed to facilitate the C-N cross-coupling between a suitable naphthalenic precursor and a benzoic acid derivative. rsc.org The reaction proceeds via the decarboxylation of the aryl carboxylic acid, followed by the formation of the N-phenyl bond.
For related syntheses, highly efficient and magnetically separable copper nanocatalysts have been developed for decarboxylative cross-coupling reactions. nih.gov These reactions are often optimized with specific bases and solvents, with cesium carbonate (Cs₂CO₃) and toluene (B28343) being effective under thermal conditions (e.g., 100°C). nih.gov Furthermore, photoinduced copper-catalyzed decarboxylative reactions have been explored, demonstrating the versatility of copper catalysis in forming C-C bonds, a principle that extends to C-N bond formation. sustech.edu.cn
Ullmann-Type Coupling Reactions for Naphthalimide Derivatives
The Ullmann-type coupling reaction is a fundamental and widely used method for forming carbon-nitrogen bonds, making it highly relevant for the synthesis of N-aryl naphthalimides. researchgate.netacs.org Traditionally, these copper-catalyzed reactions required high temperatures. researchgate.net However, significant advancements have been made by incorporating ligands that accelerate the reaction at milder temperatures. researchgate.net
A major breakthrough was the use of amino acids, such as L-proline, as bidentate ligands. acs.orgresearchgate.net This "second generation" of ligands allows the coupling of aryl halides with N-nucleophiles (like an amine or imide) to proceed efficiently at temperatures below 100°C. researchgate.netacs.org These ligand-accelerated reactions, sometimes referred to as Ullmann-Ma reactions, have found extensive application in organic synthesis. researchgate.net Mechanistic studies, supported by density functional theory (DFT) calculations, have helped in understanding the role of these ligands in stabilizing reactive copper intermediates during the catalytic cycle. acs.org The choice of ligand and reaction conditions can be tailored to accommodate substrates with significant steric hindrance, thereby improving reaction yields. acs.org
Table 1: Key Components in Modern Ullmann-Type Reactions for N-Arylation
| Component | Example(s) | Role | Citation(s) |
|---|---|---|---|
| Catalyst | Copper(I) Iodide (CuI), Copper(I) Bromide (CuBr) | Primary metal catalyst for C-N bond formation. | researchgate.netasianpubs.org |
| Ligand | L-proline, L-carnosine, Oxalic diamides | Accelerates the reaction, allowing for lower temperatures and catalyst loadings. | researchgate.netacs.orgresearchgate.net |
| Base | Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃) | Activates the N-nucleophile. | asianpubs.org |
| Arylating Agent | Aryl Halides (e.g., Iodobenzene, Bromobenzene) | Provides the aryl group for N-substitution. | acs.orgresearchgate.net |
| N-Nucleophile | Amines, Imidazoles, Naphthalimides | The nitrogen-containing substrate to be arylated. | acs.orgresearchgate.net |
Intramolecular Didehydro-Diels-Alder Reaction Pathways
A particularly elegant and efficient strategy for constructing the 2,3-naphthalimide core is the intramolecular didehydro-Diels-Alder (IMDDA) reaction. rsc.orgnih.gov This method allows for the rapid assembly of the fused bicyclic system from acyclic precursors. rsc.org A key advantage of this pathway is its ability to proceed under mild conditions, even at room temperature, without the need for toxic transition metals. rsc.org
The reaction typically involves a styrene-yne precursor that undergoes a [4+2] cycloaddition. nih.gov The propiolimide moiety within the starting material has been identified as crucial for the transformation. rsc.org The practicability of this methodology has been demonstrated by the gram-scale synthesis of fluorescent 2,3-naphthalimide derivatives in fewer steps and with less waste compared to traditional multi-step syntheses. rsc.org Studies comparing the cycloisomerization rates of different substrates have shown that an imide precursor reacts significantly faster to form the naphthalimide derivative than an analogous anhydride (B1165640), highlighting the efficiency of this pathway for naphthalimide synthesis. researchgate.net This approach is valued for being an environmentally benign alternative to oxidation-based aromatization protocols. nih.gov
Amination of Naphthol Precursors
The synthesis of this compound can also be approached by first forming the N-phenyl-naphthalene backbone via the amination of a naphthol precursor, followed by cyclization to form the imide ring. A classic and effective method is the direct amination of 2-naphthol (B1666908) with aniline (B41778). google.com This reaction can be catalyzed by acids, such as phosphoric acid or para-toluenesulfonic acid, at elevated temperatures (190-240°C). google.com Optimized procedures using catalytic amounts of phosphoric acid and a specific molar ratio of aniline (e.g., 1:1.065 of 2-naphthol to aniline) can achieve high yields and purity of the resulting N-phenyl-2-naphthylamine. google.com
Theoretical investigations using density functional theory (DFT) have explored the mechanism of such reactions, confirming that amination at the C1 (alpha) position of 2-naphthol is the most energetically favorable pathway, which aligns with experimental observations. nih.gov More modern catalytic systems, such as the palladium-catalyzed Buchwald-Hartwig amination, represent an alternative for C-N bond formation on naphthol-derived scaffolds, offering different conditions and substrate scopes. grafiati.com
Modular Synthetic Strategies for this compound Functionalization
Functionalization of the this compound structure is critical for tuning its electronic and photophysical properties. Modular strategies allow for the systematic introduction of different chemical groups.
N-Substitution Diversification for Tailored Molecular Design
The properties of naphthalimides are highly dependent on the substituent attached to the imide nitrogen. researchgate.netrsc.org A straightforward and powerful modular strategy involves varying the primary amine used in the initial condensation reaction with the corresponding naphthalic anhydride precursor. rsc.org This allows for the synthesis of a diverse library of N-substituted naphthalimides with tailored properties. rsc.org
By reacting the anhydride with different amines—such as alkylamines (e.g., n-hexylamine), functionalized arylamines (e.g., methyl 4-aminobenzoate), or aminoalcohols (e.g., diethanolamine)—a wide range of N-substituents can be incorporated. rsc.orgmdpi.commdpi.com This diversification is fundamental to molecular design, as the N-substituent can influence solubility, steric hindrance, and electronic communication with the naphthalimide core. rsc.orgresearchgate.net For instance, the synthesis of N-cyclohexyl-2,3-naphthalimide derivatives has been shown to yield compounds with satisfactory fluorescence quantum yields. researchgate.net This modularity enables the creation of molecules for specific applications, from fluorescent probes to materials for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net
Table 2: Examples of N-Substitution Diversification in Naphthalimide Synthesis
| Amine Precursor | Resulting N-Substituent | Purpose/Application | Citation(s) |
|---|---|---|---|
| Aniline | Phenyl | Core structure of this compound. | researchgate.net |
| n-Hexylamine | n-Hexyl | Improve solubility, precursor for further functionalization. | rsc.orgmdpi.com |
| Cyclohexylamine | Cyclohexyl | Enhance fluorescence quantum yield. | researchgate.net |
| Methyl 4-aminobenzoate | 4-Carboxyphenyl (after hydrolysis) | Introduce functional handles for further reaction. | rsc.org |
| Diethanolamine | N,N-bis(2-hydroxyethyl) | Precursor for biologically active N-mustard derivatives. | mdpi.com |
Functionalization of the Naphthalene Skeleton (e.g., Phenyl Substituents)
The introduction of phenyl substituents onto the naphthalene backbone of 2,3-naphthalimides is a key strategy for tuning their photophysical properties. Research has demonstrated that increasing the number of phenyl groups on the naphthalene skeleton can enhance the fluorescence intensity of the short-wavelength emission. researchgate.netresearchgate.net
A practical and efficient method for synthesizing fluorescent 2,3-naphthalimide derivatives involves an intramolecular didehydro-Diels-Alder reaction. rsc.org This approach is notable for its mild, room-temperature reaction conditions, broad substrate scope, and good functional group tolerance. rsc.org The synthesis can be achieved from readily available starting materials, offering a more streamlined process with less waste compared to methods requiring toxic transition metals. rsc.org One notable application of this methodology is the gram-scale, one-step synthesis of the environmentally sensitive fluorophore 6-DMN. rsc.org
The core of N-phenyl-1,3-diarylisobenzofuran-5,6-dicarboximides can serve as a precursor for creating benzo[k]fluoranthene (B33198) skeleton-containing dicarboximides. sciencepublishinggroup.com This transformation is accomplished in two steps: a Diels-Alder reaction with acenaphthylene (B141429) followed by dehydration using trifluoromethanesulfonic acid. sciencepublishinggroup.com The resulting dicarboximides are notable for their high quantum yields as blue light emitters under photo-excitation. sciencepublishinggroup.com
Below is a table summarizing the synthesis and key properties of phenyl-substituted 2,3-naphthalimide derivatives.
| Derivative Name | Synthesis Method | Key Findings | Reference |
| Phenyl-substituted 2,3-naphthalimide derivatives | Not specified | Increased number of phenyl groups enhances short-wavelength fluorescence intensity. | researchgate.netresearchgate.net |
| Fluorescent 2,3-naphthalimide derivatives | Intramolecular didehydro-Diels-Alder reaction | Efficient, room temperature synthesis with broad substrate scope. | rsc.org |
| Benzo[k]fluoranthene skeleton dicarboximides | Diels-Alder reaction of N-phenyl-1,3-diarylisobenzofuran-5,6-dicarboximides with acenaphthylene, followed by dehydration. | High quantum yield blue light emitters. | sciencepublishinggroup.com |
Synthesis of Advanced this compound Architectures
The construction of larger, more complex molecular architectures based on the this compound scaffold has led to materials with unique properties and potential applications. These advanced structures include bis-naphthalimide systems, star-shaped conjugates, macrocyclic architectures, and hybrid derivatives.
Bis-Naphthalimide Systems
Bis-naphthalimide derivatives, which feature two naphthalimide units, have been synthesized for various applications, including as potential DNA intercalating agents. nih.govmdpi.com The synthesis of these systems often involves the condensation of a diamine with a naphthalic anhydride derivative.
One common synthetic route to bis-naphthalimides involves reacting 1,8-naphthalic anhydride with a diamine linker. mdpi.com For example, N,N′-(1,4-phenyl)-bis-(1,8-naphthalimide) can be prepared by refluxing 1,8-naphthalenedicarboxylic anhydride with p-phenylenediamine (B122844) in dimethylacetamide. nih.gov Another approach involves a multi-step synthesis starting from 1,8-naphthalic anhydride and L-lysine, followed by protection of the amino group, condensation with a diamine using a coupling agent like DCC (dicyclohexylcarbodiimide), and subsequent deprotection. mdpi.com
The table below outlines the synthesis of representative bis-naphthalimide derivatives.
| Derivative Name | Synthetic Approach | Starting Materials | Reference |
| N,N′-(1,4-Phenyl)-bis-(1,8-naphthalimide) | Condensation | 1,8-Naphthalenedicarboxylic anhydride, p-phenylenediamine | nih.gov |
| Bis-naphthalimide derivatives with lysine-modified polyamine linkers | Multi-step synthesis involving protection, coupling, and deprotection | 1,8-Naphthalic anhydride, L-lysine, various diamines | mdpi.com |
Star-Shaped Naphthalimide Conjugates
Star-shaped molecules incorporating naphthalimide units are of interest for their potential in organic electronics. researchgate.netrsc.org These molecules typically consist of a central core, spacer units, and peripheral naphthalimide groups. researchgate.net The synthesis of these complex structures often utilizes cross-coupling reactions.
A series of novel star-shaped small molecules have been synthesized with triphenylamine (B166846) as the core, oligothiophene as the spacer, and 1,8-naphthalimide (B145957) as the electron-withdrawing end-group. researchgate.net The synthesis employed direct arylation and Suzuki cross-coupling reactions to construct the key intermediates and the final star-shaped molecules. researchgate.net These materials exhibit good thermal stability and intense absorption in the 300–700 nm range. researchgate.net
The following table summarizes the synthesis of star-shaped naphthalimide conjugates.
| Core Unit | Spacer Unit | Peripheral Group | Synthesis Method | Key Properties | Reference |
| Triphenylamine | Oligothiophene | 1,8-Naphthalimide | Direct arylation, Suzuki cross-coupling | Good thermal stability, intense absorption (300-700 nm) | researchgate.net |
Macrocyclic Naphthalimide Architectures
Macrocyclic structures containing naphthalimide units are being explored for their unique self-assembly and supramolecular binding properties. frontiersin.org The synthesis of these macrocycles often involves coupling reactions performed under dilute conditions to favor intramolecular cyclization.
A series of π-conjugated macrocycles have been constructed using 1,8-naphthalimide (NMI) and p-conjugated phenanthrene (B1679779) (Phen) as building blocks. frontiersin.org The synthesis involves a Suzuki coupling reaction in a dilute solution of precursor compounds. frontiersin.org Purification of the crude product via silica (B1680970) gel column chromatography and recycling preparative gel permeation chromatography (GPC) yields macrocycles of different sizes. frontiersin.org The nature of the substituent on the naphthalimide unit (aryl vs. alkyl) can be varied to study its effect on the macrocycle's structure and properties. frontiersin.org
The synthesis of these macrocyclic naphthalimide architectures is summarized below.
| Building Blocks | Coupling Reaction | Key Feature | Reference |
| 1,8-Naphthalimide (NMI), p-conjugated Phenanthrene (Phen) | Suzuki coupling | Formation of different sized macrocycles with tunable properties. | frontiersin.org |
Hybrid this compound Derivatives (e.g., Imino-Naphthalimides)
The synthesis of hybrid naphthalimide derivatives, such as those incorporating an imino group, represents a strategy to create novel compounds with tailored electronic and photophysical properties. While much of the research has focused on 1,8-naphthalimides, the principles can be extended to 2,3-naphthalimide systems.
A series of novel unsymmetrical imino-1,8-naphthalimides have been synthesized, substituted at the 3-C position with an imine linkage to various aromatic groups like anthracene, naphthalene, and pyrene. mdpi.com The synthesis involves the reaction of N-hexyl-3-amino-1,8-naphthalimide with the corresponding aldehyde. These compounds exhibit interesting photophysical properties, emitting blue light in solution and green or violet light in the solid state. mdpi.com
The following table details the synthesis of imino-naphthalimide derivatives.
| Naphthalimide Core | Substituent at 3-C position | Synthesis Method | Key Properties | Reference |
| N-hexyl-1,8-naphthalimide | Imino-linked anthracene, naphthalene, pyrene | Reaction of N-hexyl-3-amino-1,8-naphthalimide with corresponding aldehydes | Blue emission in solution, green/violet emission in solid state | mdpi.com |
In Depth Photophysical Mechanisms and Excited State Dynamics of N Phenyl 2,3 Naphthalimide
Elucidation of Dual Fluorescence Phenomena in N-Phenyl-2,3-Naphthalimide
This compound is known to exhibit dual fluorescence, meaning it can emit light from two distinct excited states, resulting in a fluorescence spectrum with two separate bands. researchgate.netnih.govresearchgate.netscispace.com This phenomenon is highly sensitive to the molecular environment and the specific substitution pattern on the phenyl ring. researchgate.netresearchgate.netscispace.com The two emission bands are referred to as the short-wavelength (SW) and long-wavelength (LW) emissions.
Short-Wavelength (SW) Emission Characteristics and Origin
The short-wavelength (SW) emission of this compound is the more conventional fluorescence band, similar to that observed for N-alkyl-2,3-naphthalimides. acs.org This emission is typically structured and originates from a locally excited (LE) state where the geometry of the excited molecule is similar to that of the ground state. nih.govresearchgate.netscispace.comacs.org In the ground state, the phenyl group is twisted at a significant angle relative to the naphthalimide plane, approximately 60 degrees. nih.govresearchgate.netscispace.com The SW emission, therefore, corresponds to the de-excitation from an excited state that largely retains this perpendicular conformation. researchgate.net The intensity of the SW fluorescence can be dramatically increased by applying high pressure to a solution of the compound, which hinders the rotation of the N-phenyl group and favors emission from this ground-state-like geometry. nih.govresearchgate.netscispace.com
Long-Wavelength (LW) Emission Characteristics and Origin
In contrast to the SW band, the long-wavelength (LW) emission is broad, unstructured, and significantly red-shifted. researchgate.netacs.org This emission is attributed to an intramolecular charge transfer (ICT) state that is formed following photoexcitation. nih.govscispace.com The formation of this ICT state requires a significant geometrical rearrangement in the excited state, specifically the twisting of the N-phenyl ring towards a more coplanar arrangement with the naphthalimide moiety. acs.org This planarization allows for extended conjugation across the molecule, which, combined with the charge transfer character, stabilizes the excited state at a lower energy, resulting in the red-shifted LW emission. acs.org The LW emission is often associated with a short excited-state lifetime due to efficient non-radiative decay pathways. researchgate.net In acetonitrile (B52724) solution, this compound shows a long-wavelength emission maximum at approximately 490 nm. researchgate.net
Influence of Molecular Conformation on Dual Emission Profiles
The balance between the SW and LW emissions is critically dependent on the molecular conformation, which can be influenced by several factors, including solvent viscosity and the substitution pattern on the N-phenyl ring. nih.govresearchgate.netscispace.comacs.org
Increasing the viscosity of the solvent, for instance by applying high pressure, hinders the rotational motion of the phenyl ring. nih.govresearchgate.netscispace.com This restriction makes it more difficult for the molecule to achieve the planar conformation required for the formation of the ICT state, thus suppressing the LW emission and enhancing the SW emission. nih.govresearchgate.netscispace.com
The electronic nature of substituents on the N-phenyl ring also plays a crucial role. Electron-donating groups, such as a methoxy (B1213986) group in the para position, can promote the formation of the ICT state and enhance the LW fluorescence. nih.govscispace.com This is because electron-donating groups facilitate the charge transfer from the phenyl ring to the naphthalimide core. Conversely, electron-attracting groups on the N-phenyl ring tend to favor the SW emission. nih.govresearchgate.netscispace.com
A proposed three-level reaction scheme helps to explain the observed kinetics. nih.govscispace.com Upon excitation, the molecule reaches a Franck-Condon state, which can then relax into two distinct emitting excited states: the SW state with a near-perpendicular geometry and the LW (ICT) state with a more planar geometry. acs.org The relative population of these two states, and thus the ratio of SW to LW emission, is determined by the energy barrier to rotation and the relative stabilities of the two excited states. nih.govresearchgate.netscispace.com
Excited State Dynamics and Relaxation Pathways
The excited state of this compound can decay back to the ground state through several radiative and non-radiative pathways. Understanding these dynamics is key to interpreting its photophysical properties.
Internal Conversion Processes and Efficiencies
A prominent characteristic of N-phenylnaphthalimides is their very efficient internal conversion (IC), a non-radiative process where the molecule transitions from a higher to a lower electronic state of the same spin multiplicity. acs.org This efficient IC is responsible for the generally low fluorescence and triplet quantum yields observed for these compounds compared to their N-alkyl counterparts. acs.org
The efficiency of internal conversion is thought to be induced by both solvent relaxation and the geometrical twisting of the phenyl group. acs.org This relaxation can lead to a pseudo-Jahn-Teller coupling between the two lowest-lying singlet excited states, which provides an effective channel for non-radiative decay. acs.org Furthermore, the decrease in the energy gap between the LW excited state and the ground state, as described by the "energy gap law," also contributes to the high rate of internal conversion. acs.org
Intersystem Crossing (ISC) and Triplet State Formation
Intersystem crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of the excited state, typically from a singlet state (S₁) to a triplet state (T₁). For N-phenylnaphthalimides, ISC is generally a less dominant decay pathway compared to internal conversion, resulting in low triplet yields. acs.org However, the efficiency of ISC can be influenced by factors such as the presence of heavy atoms or specific substituents.
Studies on related N-phenylphthalimidine derivatives have shown that attaching an acetyl group to the N-phenyl moiety can significantly enhance the intersystem crossing quantum yield. researchgate.net In some naphthalimide-phenothiazine dyads, triplet yields have been measured to be around 20-30%. rsc.org The triplet state in these systems is often localized on the naphthalimide moiety. For some naphthalimide derivatives, phosphorescence has been observed at low temperatures, providing direct evidence for the formation of the triplet state. nih.gov The energy of the triplet state is an important parameter, and for a derivative of N-phenylphthalimidine, the triplet state was found to lie approximately 290 kJ·mol⁻¹ above the ground state. researchgate.net
The table below summarizes key photophysical data for this compound and related compounds.
| Compound | Solvent | SW Emission Max (nm) | LW Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Triplet Quantum Yield (ΦT) |
| This compound | Acetonitrile | 385 researchgate.net | 490 researchgate.net | Low acs.org | Low acs.org |
| N-phenyl-1,2-naphthalimide | Hexane (B92381) | - | 550 rsc.org | Low acs.org | Low acs.org |
| N-(p-methoxyphenyl)-2,3-naphthalimide | Triacetin | - | Enhanced with pressure nih.govscispace.com | - | - |
| NPI-PTZ | Toluene (B28343) | - | - | - | ~0.2-0.3 rsc.org |
| NPI-Ph-PTZ(dioxy) | Toluene | - | - | 0.81 rsc.org | 0.19 rsc.org |
Role of Solvent Polarity and Viscosity on Photophysical Parameters
The photophysical properties of this compound are highly sensitive to the polarity and viscosity of the solvent. acs.orgacs.orgrsc.org This sensitivity is a hallmark of molecules with a donor-acceptor structure, where the naphthalimide core acts as an electron acceptor. rsc.orgrsc.org
In many instances, N-phenylnaphthalimides exhibit dual fluorescence, consisting of a short-wavelength (SW) and a long-wavelength (LW) emission band. acs.orgacs.org The ratio of the intensities of these two bands is dependent on solvent properties. acs.orgacs.org For example, in acetonitrile, this compound displays dual fluorescence with maxima at 385 nm (SW) and 490 nm (LW). researchgate.netresearchgate.net Increasing solvent polarity can lead to a significant red-shift (bathochromic shift) of the fluorescence spectrum, which is indicative of a more polar excited state compared to the ground state. rsc.org This behavior is often analyzed using the Lippert-Mataga relationship, which correlates the Stokes shift with the solvent's dielectric constant and refractive index. rsc.orgresearchgate.net
Furthermore, an increase in solvent viscosity can lead to enhanced fluorescence and a longer fluorescence lifetime. rsc.orgscispace.com This is attributed to the restriction of molecular rearrangements in the excited state, such as the twisting of the phenyl group. rsc.orgscispace.com High pressure studies, which increase the viscosity of the medium, have shown a dramatic increase in the intensity of the SW fluorescence for this compound, while the LW emission is slightly decreased. scispace.comnih.gov This suggests that increased viscosity hinders the geometrical changes required for the formation of the state responsible for the LW emission. scispace.comnih.gov
The fluorescence quantum yield of this compound derivatives also shows a strong dependence on solvent polarity. For some derivatives, the quantum yield can decrease significantly with increasing solvent polarity. rsc.org For instance, a drop from nearly 100% in a nonpolar solvent like hexane to 18% in acetonitrile has been observed for a related naphthalimide derivative. rsc.org This fluorescence quenching in polar solvents is often associated with the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org
Geometrical Relaxation and Phenyl Group Twisting in Excited States
Upon photoexcitation, this compound undergoes geometrical relaxation from the initial Franck-Condon state. A key aspect of this relaxation is the twisting of the N-phenyl group relative to the naphthalimide plane. acs.orgresearchgate.net In the ground state, the two moieties are not coplanar, with a dihedral angle of about 60 degrees. scispace.comnih.gov
The dual fluorescence observed in this compound is explained by the existence of at least two distinct emitting excited states. acs.orgacs.org The short-wavelength (SW) emission is believed to originate from an excited state that has a geometry similar to the ground state, where the phenyl and naphthalimide moieties are significantly twisted. acs.orgresearchgate.net In contrast, the long-wavelength (LW) emission is attributed to a more planar conformation, which is achieved through the twisting of the phenyl group towards coplanarity with the naphthalimide skeleton. acs.orgresearchgate.net This planarization allows for extended conjugation between the phenyl and naphthalimide systems. acs.orgacs.org
The rotation of the phenyl group is a crucial process that is hindered by increased solvent viscosity or by introducing bulky substituents in the ortho positions of the phenyl ring. scispace.comacs.org When this rotation is impeded, the formation of the LW emitting state is suppressed, and the SW emission becomes dominant. scispace.comnih.govacs.org This twisting motion is a key non-radiative decay channel, contributing to the typically short fluorescence decay times and low fluorescence quantum yields of N-phenylnaphthalimides compared to their N-alkyl counterparts. acs.orgacs.org
Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) States
The concept of intramolecular charge transfer (ICT) is central to understanding the photophysics of this compound. rsc.orgnih.gov The naphthalimide group acts as an electron acceptor, while the phenyl group can act as an electron donor. rsc.org Upon excitation, an electron can be transferred from the phenyl ring to the naphthalimide moiety, creating an ICT state that is more polar than the ground state. rsc.orgnih.gov This charge transfer character is responsible for the significant solvatochromism observed in the fluorescence spectra. rsc.orgnih.gov
The formation of a Twisted Intramolecular Charge Transfer (TICT) state is a specific model used to explain the dual fluorescence and the influence of solvent polarity. rsc.org According to this model, after initial excitation to a locally excited (LE) state, the molecule can relax to a planar ICT state or, through twisting of the donor-acceptor bond, to a TICT state. The TICT state is characterized by a perpendicular arrangement of the donor and acceptor moieties and is highly stabilized in polar solvents. rsc.org The LW fluorescence band is often attributed to emission from this TICT state. rsc.org
Ultrafast spectroscopic studies have provided evidence for the evolution from an ICT state to a TICT state, with the latter being populated primarily in strongly polar solvents. rsc.org The formation of the TICT state provides an efficient non-radiative decay pathway, which explains the observed decrease in fluorescence quantum yield and lifetime in highly polar solvents. rsc.org The extended conjugation and charge transfer character in the more planar LW excited state contribute to its stability. acs.orgacs.org
Pseudo-Jahn-Teller Coupling Effects
The efficient internal conversion that characterizes the photophysics of N-phenylnaphthalimides is often explained by the pseudo-Jahn-Teller (PJT) effect. acs.orgacs.orgresearchgate.net The PJT effect describes the interaction (vibronic coupling) between two close-lying electronic states of different symmetry. rsc.orgwikipedia.org In the case of this compound, the twisting of the phenyl group and solvent relaxation can bring two low-lying excited states, for instance an S1(π,π) and a higher S2(n,π) state, into close proximity. acs.orgacs.orgrsc.org
This "proximity effect" induces a strong vibronic coupling between the states, which facilitates very efficient non-radiative deactivation of the excited state to the ground state. acs.orgacs.org This mechanism, in conjunction with the "energy gap law" (which states that the rate of non-radiative decay increases as the energy gap between the excited state and the ground state decreases), accounts for the short fluorescence decay times and low fluorescence and triplet quantum yields observed for these compounds. acs.orgacs.org The PJT coupling is enhanced by both solvent relaxation and the twisting of the phenyl ring towards a more coplanar geometry. researchgate.netrsc.org
Advanced Spectroscopic Investigations of this compound Excited States
To unravel the complex photophysical processes of this compound, advanced spectroscopic techniques are employed. These methods provide detailed insights into the dynamics of the excited states on timescales ranging from femtoseconds to microseconds.
Time-Resolved Fluorescence Spectroscopy (e.g., Fluorescence Decay Times)
Time-resolved fluorescence spectroscopy is a powerful tool for studying the excited-state dynamics of this compound. acs.orgacs.org By measuring the decay of the fluorescence intensity over time after a short pulse of excitation light, the fluorescence decay times (lifetimes) of the excited states can be determined. acs.orgacs.org These lifetimes are crucial for understanding the rates of both radiative (fluorescence) and non-radiative decay processes.
The fluorescence decay of this compound is often found to be non-exponential, indicating the presence of multiple emitting species or complex decay pathways. acs.org This is consistent with the model of having both SW and LW emitting states. acs.org The decay times are typically short, which is a consequence of the efficient internal conversion that deactivates the excited states. acs.orgacs.org
As mentioned earlier, solvent properties significantly influence the fluorescence decay times. acs.orgrsc.org For example, in more viscous solvents, a prolongation of the lifetime is often observed due to the suppression of the rotational motion of the phenyl group. rsc.orgscispace.com Conversely, in highly polar solvents, the lifetime may decrease due to the opening of an efficient non-radiative decay channel via a TICT state. rsc.org Time-resolved fluorescence measurements, often performed using techniques like time-correlated single-photon counting (TCSPC), provide quantitative data on these dynamic processes. acs.orgresearchgate.net
Table 1: Photophysical Data for a Naphthalimide Derivative (HP-NAP) in Different Solvents rsc.orgresearchgate.net
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
| Hexane (Hex) | 1.88 | 1.375 | ~1.00 | 3.36 |
| Tetrahydrofuran (THF) | 7.58 | 1.407 | 0.54 | 6.11 |
| Acetonitrile (ACN) | 37.5 | 1.344 | 0.18 | 2.69 |
This interactive table provides photophysical data for a representative naphthalimide derivative, illustrating the impact of solvent polarity on fluorescence quantum yield and lifetime.
Laser Flash Excitation Methods for Triplet State Characterization
While fluorescence spectroscopy probes the dynamics of singlet excited states, laser flash photolysis (LFP) is the primary technique for studying the properties of triplet excited states. acs.orgrsc.org In LFP, a short, intense laser pulse excites the molecule, and the subsequent transient absorption of a probe light beam is monitored over time. epa.gov This allows for the detection and characterization of transient species like triplet states. epa.govresearchgate.net
For N-phenylnaphthalimides, LFP experiments have been used to determine the quantum yields of triplet state formation (ΦT) and the triplet lifetimes (τT). acs.orgacs.org Generally, these compounds exhibit low triplet yields, which is consistent with the dominance of efficient internal conversion as the main deactivation pathway for the singlet excited state. acs.orgacs.org
The photoreduction of this compound by amines has been studied using laser flash photolysis, revealing that the reaction proceeds through the triplet state of the naphthalimide. epa.gov The characteristics of the triplet state, such as its energy level and lifetime, are crucial for its reactivity. For a related N-phenylphthalimidine derivative, laser flash photolysis at 308 nm allowed for the characterization of the triplet-triplet absorption spectrum, lifetime, and intersystem crossing quantum yield. researchgate.net Such studies provide fundamental information on the properties of the triplet state and its role in photochemical reactions. researchgate.net
Table 2: Triplet State Properties of a Naphthalimide-Phenothiazine Dyad (NPI-PTZ) in Toluene rsc.org
| Compound | Triplet Quantum Yield (ΦT) |
| NPI-PTZ | ~20-30% |
| NPI-PTZ (dioxy-analogue) | ~90% |
| NPI-Ph-PTZ | 61% |
| NPI-Ph-PTZ (dioxy-analogue) | 19% |
This interactive table displays triplet quantum yields for different naphthalimide-phenothiazine dyads, highlighting how structural modifications influence intersystem crossing efficiency.
Room Temperature Phosphorescence of this compound Complexes
The induction of room temperature phosphorescence (RTP) in purely organic molecules is a photophysically significant phenomenon, often achieved by rigidifying the molecular structure to suppress non-radiative decay pathways. In the case of this compound and its derivatives, complexation with macrocyclic hosts such as β-cyclodextrin has been shown to be an effective strategy to elicit this elusive emission.
Detailed Research Findings
Research into the photophysical properties of this compound has revealed that while the compound itself readily forms an inclusion complex with β-cyclodextrin (β-CD), it does not exhibit phosphorescence at room temperature. The formation of the this compound/β-cyclodextrin complex is, however, confirmed by a strong fluorescence emission band with a maximum at 440 nm in the solid state. researchgate.netresearchgate.net
Scientific investigations have demonstrated that the introduction of para-alkyl substituents on the N-phenyl ring of the naphthalimide derivative is a critical structural modification that facilitates the observation of room temperature phosphorescence upon complexation with β-cyclodextrin. researchgate.netresearchgate.net Specifically, solid-state complexes of N-(para-n-butylphenyl)-2,3-naphthalimide, N-(para-n-hexylphenyl)-2,3-naphthalimide, and N-(para-n-octylphenyl)-2,3-naphthalimide with β-cyclodextrin have been documented to display RTP. researchgate.netresearchgate.net
The mechanism for the induction of RTP in these host-guest complexes is attributed to the rigid environment provided by the β-cyclodextrin cavity. This confinement minimizes vibrational and rotational motions of the guest molecule, thereby reducing the rate of non-radiative decay from the triplet excited state and allowing for phosphorescent emission to be observed at ambient temperatures.
Data Table of this compound Derivatives Exhibiting RTP in β-Cyclodextrin Complexes
| Compound | Host Molecule | Observed Room Temperature Phosphorescence (RTP) | Reference |
|---|---|---|---|
| This compound | β-Cyclodextrin | No | researchgate.netresearchgate.net |
| N-(para-n-butylphenyl)-2,3-naphthalimide | β-Cyclodextrin | Yes | researchgate.netresearchgate.net |
| N-(para-n-hexylphenyl)-2,3-naphthalimide | β-Cyclodextrin | Yes | researchgate.netresearchgate.net |
| N-(para-n-octylphenyl)-2,3-naphthalimide | β-Cyclodextrin | Yes | researchgate.netresearchgate.net |
Computational and Theoretical Investigations of N Phenyl 2,3 Naphthalimide
Quantum Chemical Modeling of Electronic Structure and Excited States
Quantum chemical modeling serves as a powerful tool for understanding the fundamental properties of N-Phenyl-2,3-Naphthalimide. These computational approaches allow for the elucidation of its electronic structure and the nature of its excited states, which are crucial for its photophysical behavior.
Density Functional Theory (DFT) has been instrumental in exploring the electronic, optical, and conformational characteristics of this compound and its derivatives. acs.org DFT methods are frequently employed to investigate the geometrical and electronic structures of both the ground and excited states, providing a basis for explaining phenomena such as dual fluorescence. researchgate.net For instance, DFT calculations have shown that introducing electron-donating substituents to the molecule can result in a smaller gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to bathochromic (red) shifts in the absorption spectra. researchgate.net
To accurately describe molecular states with significant charge transfer character, specific functionals like the range-separated hybrid exchange-correlation functional CAM-B3LYP have been utilized. acs.org In contrast, more common functionals with low Hartree–Fock exchange, such as B3LYP, have been noted to sometimes overestimate emission wavelengths, particularly in derivatives with strong charge transfer characteristics. acs.org DFT has also been applied to analyze the effects of extreme conditions, such as the rapid mechanical energy input from a shock wave, which can narrow the HOMO-LUMO gap and facilitate unimolecular reactions. scribd.com
Time-Dependent Density Functional Theory (TD-DFT) is a key computational method for predicting the optical properties of molecules like this compound. researchgate.net Quantum chemical simulations using TD-DFT, particularly with the CAM-B3LYP functional, can predict the existence of different types of excited states, such as dark nπ* and bright ππ* states, which possess substantial charge transfer character and have geometries that differ from each other and the ground state. acs.org
TD-DFT calculations have been used to support and explain experimental observations of optical behavior, including phenomena like anti-Kasha type emissions, where emission occurs from a higher excited state. researchgate.netresearchgate.net Furthermore, computational studies on related N-aryl compounds have used TD-DFT to reveal how specific substitution patterns can be used to promote certain excited states. researchgate.netresearchgate.net By modeling the intramolecular rotation along torsional coordinates, TD-DFT can be used to construct potential energy surfaces, offering insights into the relaxation dynamics of the excited states. acs.org
The analysis of molecular orbitals provides deep insights into the electronic transitions and charge transfer characteristics of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.
In a computational study of a derivative, the HOMO and LUMO were found to be delocalized across the entire molecule. acs.org This delocalization implies that the excitation from the ground state to the bright ππ* state (Sb), which is essentially a HOMO to LUMO transition, is accompanied by only a weak charge transfer. acs.org In contrast, the transition to the dark nπ* state (Sd) was identified as predominantly a HOMO–1 to LUMO transition. In this case, electron density is transferred from the lone pairs of a substituent (like a nitro group) to the delocalized LUMO, resulting in a significant charge transfer and a change in the molecule's dipole moment. acs.org
The relaxation process from an excited state can also alter the nature of the molecular orbitals. For example, relaxation from the bright state can lead to the localization of the transition on the imido bridge, changing its character to an n(N)−π*(C═N) transition, which is associated with a large twist in the molecular geometry and a low oscillator strength, explaining low emission quantum yields. acs.org
Table 1: Computed Dipole Moments and Transitions for a Naphthalimide Derivative This table presents data from a computational study on a nitro-substituted naphthalimide derivative, illustrating the changes in dipole moment upon excitation to different states.
| State | Transition Nature | Dipole Moment (Debye) | Character of Charge Transfer |
|---|---|---|---|
| Ground State (S0) | - | 14.4 | - |
| Bright State (Sb) | HOMO → LUMO (ππ*) | 15.3 | Weak charge transfer to nitro group |
| Dark State (Sd) | HOMO–1 → LUMO (nπ*) | 11.5 | Charge transfer from nitro group to the rest of the molecule |
Mechanistic Studies of Reaction Pathways and Excited State Processes
Theoretical studies are crucial for understanding the mechanisms of how this compound is formed and how it behaves after absorbing light. These investigations simulate reaction pathways and the dynamics of the molecule in its excited state.
Computational chemistry provides valuable insights into the synthesis of this compound. One established synthetic route is the acylation of amines with carboxylic acid derivatives. acs.org In this type of reaction, isoimides can form as labile intermediates that act as precursors to the final, more thermodynamically stable imide product. acs.org The interaction between 1,8-naphthaloylchloride and anilines is a documented method for producing N-phenylnaphthalimides. acs.org
Another reported synthesis involves the reaction of 1,2,4,5-tetrabromobenzene (B48376) with N-phenylmaleimide in the presence of copper bromide, which yields this compound. anu.edu.au Due to their potential reactivity, asymmetric isonaphthalimides are considered interesting precursors for synthesizing fluorescent dyes and other materials. acs.org Theoretical approaches can help to understand the favorability of these pathways and the stability of intermediates.
The photophysical properties of this compound are highly dependent on its environment and geometry, particularly in the excited state. Computational simulations have been pivotal in understanding these dynamics. For instance, this compound is known to exhibit dual fluorescence, with a short-wavelength emission and a red-shifted long-wavelength emission. researchgate.netresearchgate.net The long-wavelength emission is theorized to originate from a singlet excited state formed after a rotation of approximately 90 degrees of the phenyl group, leading to a more coplanar geometry between the phenyl and naphthalimide moieties. researchgate.netresearchgate.net
The influence of the solvent is significant. Studies using high pressure on solutions of this compound in triacetin, a solvent whose viscosity increases with pressure, have shown that hindering the rotation of the N-phenyl ring suppresses the long-wavelength emission. researchgate.netscribd.comethernet.edu.et This demonstrates that geometrical relaxation is a key process. Computational models often incorporate solvent effects using methods like the Polarizable Continuum Model (PCM) to accurately simulate behavior in solution. acs.org
The efficient internal conversion (a non-radiative process) that is characteristic of N-aryl-naphthalimides has been explained theoretically by the crossing of the S1 and S2 excited-state potential energy surfaces. acs.org This process, along with geometrical twisting, can be influenced by the solvent cage and is described by concepts such as the "proximity effect" (pseudo-Jahn-Teller coupling of excited states) and the "energy gap law," which together explain the efficient return to the ground state. researchgate.net
Modeling of Intramolecular Electron Transfer and Spin Pairing in Anionic N-Phenyl-Naphthalimides
Computational and theoretical modeling has been employed to understand the complex electronic processes within anionic N-phenyl-naphthalimides, particularly the phenomena of intramolecular electron transfer (ET) and subsequent spin pairing. When N-substituted naphthalimides (NNIs) feature a sufficiently strong electron-donating group as the N-substituent, the molecule can undergo spontaneous electron transfer, resulting in the formation of radical anions. nih.gov This process is particularly relevant under anionic conditions, such as in the presence of a carbanion or phenoxide. nih.gov
Initial studies proposed that this spontaneous ET leads to the formation of persistent diradical anions. researchgate.netresearchgate.net The proposed mechanism involves an electron transfer from the donor moiety (the N-phenyl group) to the naphthalimide acceptor, creating two radical centers within the same molecule. researchgate.net The surprising stability of these species was attributed to an intramolecular spin pairing between the N-donor radical and the naphthalimide radical anion. nih.govresearchgate.net This spin pairing was thought to protect the radical anion from typical nucleophilic and radical reactions. nih.gov
While the existence of stable diradicals in this compound anions is debated, the general principle of photoinduced electron transfer (PET) in naphthalimide systems to form radical anions is well-established. acs.orgnih.gov For instance, studies on related 1,8-naphthalimide (B145957) dyads have shown that laser excitation can induce charge transfer from a donor (like phenothiazine) to the naphthalimide unit, generating a distinct naphthalimide radical anion (NI•-) and a donor radical cation (PTZ•+). acs.org
Predictive Modeling for Structure-Property Relationships
Predictive computational modeling is a powerful tool for the rational design of this compound derivatives with tailored photophysical properties, such as absorption and fluorescence characteristics. researchgate.netacs.org The photophysics of N-phenylnaphthalimides are complex, often characterized by dual fluorescence, and are highly sensitive to the molecule's structure and environment. researchgate.netacs.org
A comprehensive model based on experimental and theoretical data explains the dual fluorescence through solvent and geometrical relaxation of the excited state. acs.org Upon excitation, two distinct emitting states can be formed:
Short-Wavelength (SW) State : This state has a geometry similar to the ground state, where the N-phenyl group is nearly perpendicular to the plane of the naphthalimide core. It gives rise to a higher-energy fluorescence band. researchgate.netacs.org
Long-Wavelength (LW) State : This state is formed after a geometrical relaxation involving the twisting of the phenyl group towards a more coplanar arrangement with the naphthalimide moiety. acs.org This planarity extends the π-conjugation across the molecule, enhances its intramolecular charge-transfer (ICT) character, and lowers the energy gap to the ground state, resulting in a significantly red-shifted fluorescence. acs.org
These insights guide the rational design of new derivatives for specific applications. By computationally screening various substituents on either the phenyl ring or the naphthalene (B1677914) core, it is possible to tune properties like intramolecular charge transfer, dipole moment, and energy levels to achieve desired absorption and emission wavelengths, from blue to yellow-green. rsc.org
Table 1: Photophysical Properties of Selected this compound Derivatives in Different Solvents This table is interactive. Users can sort and filter the data.
| Compound | Solvent | Absorption Max (nm) | Emission Maxima (nm) | Notes | Reference |
|---|---|---|---|---|---|
| This compound | Acetonitrile (B52724) | - | 385, 490 | Exhibits dual fluorescence. | researchgate.net |
| This compound (3-fluorophenyl derivative) | Triacetin | - | Dual fluorescence | Studied under high pressure. | researchgate.net |
| This compound (4-methoxyphenyl derivative) | Triacetin | - | Dual fluorescence | Studied under high pressure. | researchgate.net |
| N-(2,6-dimethylphenyl)-2,3-naphthalimide | n-Hexane | - | ~400 | Fluorescence yield increases dramatically with H-bond donors. | acs.org |
Computational quantum chemistry, particularly Density Functional Theory (DFT), is instrumental in the predictive assessment of the nonlinear optical (NLO) properties of this compound and its derivatives. researchgate.netnih.gov Organic materials with significant NLO responses are crucial for applications in telecommunications, laser technology, and data storage. nih.gov
Theoretical calculations focus on key NLO parameters, including linear polarizability (α) and, more importantly, the third-order hyperpolarizability (γ), which governs third-harmonic generation and other NLO phenomena. researchgate.net Computational studies on naphthalimide-based Schiff compounds have demonstrated that these molecules can possess large third-order NLO polarizability amplitudes, significantly exceeding those of standard reference materials. researchgate.net
The predictive power of these models lies in establishing structure-property relationships. For example, DFT calculations (using functionals like M06 with the 6-311G** basis set) have shown that introducing strong electron-donating groups into the molecular structure can enhance NLO properties. researchgate.netnih.gov A computational study of naphthalimide derivatives revealed that adding a diphenylamine (B1679370) group, a potent electron donor, resulted in a red-shifted absorption spectrum and a higher calculated third-order NLO polarizability (˂γ˃) compared to derivatives with weaker donors. nih.govsemanticscholar.org
The general design principle for enhancing NLO properties involves creating a molecule with strong donor-acceptor (D-A) character to facilitate intramolecular charge transfer. acs.org In this compound, the phenyl group can act as a donor and the electron-deficient naphthalimide core as the acceptor. Computational models can quantify this effect by calculating the energies of the Frontier Molecular Orbitals (HOMO and LUMO). A smaller HOMO-LUMO energy gap is often correlated with a larger hyperpolarizability and thus better NLO performance. analis.com.my These computational assessments provide valuable guidance for synthesizing novel this compound derivatives with optimized NLO responses for advanced optoelectronic applications. researchgate.netnih.gov
Table 2: Calculated Third-Order NLO Polarizabilities for Naphthalimide Derivatives This table is interactive. Users can sort and filter the data.
| Compound ID | Description | Calculation Method | Calculated ˂γ˃ (x 10⁻³⁶ esu) | Reference |
|---|---|---|---|---|
| 5a | Naphthalimide Schiff base | M06/6-311G** | 391.8 | researchgate.net |
| 5b | Naphthalimide Schiff base with N(CH₃)₂ donor | M06/6-311G** | 489.0 | researchgate.net |
| 5c | Naphthalimide Schiff base with N(C₆H₅)₂ donor | M06/6-311G** | - | nih.gov |
| - | General naphthalimide derivative | M06/6-311G** | 527.7 | researchgate.net |
Structure Activity/property Relationships in N Phenyl 2,3 Naphthalimide Derivatives
Impact of N-Substituent Chemical Structure on Optical and Electronic Properties
The nature of the substituent on the nitrogen atom, particularly on the N-phenyl ring, plays a pivotal role in dictating the optical and electronic behavior of naphthalimide derivatives. rsc.orgrsc.orgrjraap.com These substitutions can alter the intramolecular charge transfer (ICT) characteristics, which are fundamental to the photophysical properties of these molecules. rsc.orgnih.gov
The electronic nature of substituents on the N-phenyl ring significantly influences the fluorescence properties of naphthalimides. jlu.edu.cnresearchgate.net A key phenomenon observed is dual fluorescence, where both a short-wavelength (SW) and a long-wavelength (LW) emission can occur, depending on the molecular conformation and electronic effects. researchgate.netacs.org
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3), tend to stabilize a more planar conformation between the N-phenyl ring and the naphthalimide skeleton. researchgate.netnih.gov This planarity facilitates intramolecular charge transfer (ICT) from the donor (substituted phenyl ring) to the acceptor (naphthalimide core), resulting in a distinct, red-shifted, long-wavelength (LW) emission. researchgate.netnih.gov For instance, studies on N-(p-methoxyphenyl)-2,3-naphthalimide have shown that the electron-donating character of the methoxy group leads to a more planar ground state geometry and an LW fluorescence originating from an ICT state. researchgate.netnih.gov
Electron-withdrawing groups (EWGs), such as fluoro (-F) or carbethoxy (-COOEt), have the opposite effect. researchgate.net They favor a more twisted conformation where the N-phenyl and naphthalimide planes are nearly orthogonal. This geometry hinders ICT, leading to a short-wavelength (SW) fluorescence that is more characteristic of the local naphthalimide chromophore. researchgate.netacs.org In some N-phenyl-2,3-naphthalimide derivatives with electron-attracting groups, increasing pressure on the solution was found to dramatically increase the intensity of the SW fluorescence while slightly decreasing the LW emission, by hindering the rotation of the N-phenyl group required to achieve the planar, charge-transfer state. researchgate.netnih.gov A decrease in the electron-donating character of the substituent on the N-phenyl ring can shift the emission from a weak, broad LW fluorescence to a structured, long-lived SW fluorescence. researchgate.net
| Derivative | Substituent on N-Phenyl Ring | Effect on Fluorescence | Predominant Conformation | Reference |
| N-(p-methoxyphenyl)-2,3-naphthalimide | p-OCH₃ (Donating) | Enhances long-wavelength (LW) emission | More Planar | researchgate.net, nih.gov |
| N-(m-fluorophenyl)-2,3-naphthalimide | m-F (Withdrawing) | Enhances short-wavelength (SW) emission | Twisted | researchgate.net |
| N-(p-carbethoxyphenyl)-2,3-naphthalimide | p-COOEt (Withdrawing) | Enhances short-wavelength (SW) emission | Twisted | researchgate.net |
| N-phenyl-1,8-naphthalimide | None | Dual fluorescence, sensitive to environment | Twisted ground state, relaxes to planar | nih.gov, acs.org |
Note: Data for the closely related 1,8-naphthalimide (B145957) isomer is included for comparative context where it illustrates a general principle.
The length and structure of alkyl chains attached to the naphthalimide scaffold can significantly modulate their photophysical properties, primarily by influencing solubility and intermolecular interactions (aggregation) in the solid state or concentrated solutions. acs.orgacs.org
In a series of 4-bromonaphthalimides substituted with different linear alkyl chains (C4 to C16), it was observed that the aggregation behavior was dependent on the chain length. acs.orgresearchgate.net While the absorption maximum in solution is generally independent of the alkyl chain length, the aggregation in mixed solvent systems shows distinct changes. researchgate.net Microscopic studies revealed that the size of the aggregates tends to decrease with an increase in the alkyl side chain length, with a concurrent change in shape from rod-like to spherical. acs.orgresearchgate.net This aggregation leads to a bathochromic (red) shift in both absorption and emission spectra, indicative of the formation of J-aggregates. acs.orgresearchgate.net
For donor-acceptor dyads, alkyl side chain length and symmetry are crucial for controlling solid-state packing. acs.org In one study, symmetric, long alkyl side chains resulted in nearly identical photophysical and thermochromic behaviors because they maintained a single aromatic stacking geometry. In contrast, asymmetric side chains led to more varied packing and, consequently, different photophysical properties. acs.org The cytotoxicities of certain naphthalimide derivatives have also been shown to be highly dependent on the length of the side chains, with shorter chains sometimes resulting in higher activity. ccspublishing.org.cn
| Compound System | Alkyl Chain Feature | Observed Effect on Photophysical Behavior | Reference |
| 4-Bromo-1,8-naphthalimides | Increasing linear chain length (C4 to C16) | Decreased aggregate size, shape change (rod to sphere), red-shift in emission (J-aggregation) | acs.org, researchgate.net |
| Monoalkoxynaphthalene–naphthalimide dyads | Symmetric vs. Asymmetric chains | Symmetric chains led to uniform properties; asymmetric chains led to variable properties due to different packing | acs.org |
| Naphthalimide hydrazide derivatives | Varying linker chain length (1 to 3 carbons) | A linker of 2 carbon atoms showed optimal antibacterial activity; changing the length decreased activity | nih.gov |
Role of Naphthalimide Core Modifications on Molecular Functionality
Modifying the core naphthalene (B1677914) skeleton, rather than the N-substituent, provides another avenue to control the molecule's function and properties. nih.govnih.gov
Introducing phenyl groups directly onto the naphthalene skeleton of 2,3-naphthalimide derivatives has been shown to alter their photophysical properties. In a study where one or two phenyl groups were added to the naphthalimide core, a notable effect on fluorescence was observed. researchgate.netresearchgate.net Specifically, the fluorescence intensity of the short-wavelength emission was strengthened as the number of phenyl groups on the naphthalene skeleton increased. researchgate.netresearchgate.net This suggests that such substitutions can influence the de-excitation pathways, favoring radiative decay from the locally excited state over processes like intersystem crossing or internal conversion.
Extending the π-conjugated system of the naphthalimide chromophore is a powerful strategy to tune its optical properties. rsc.org Increasing the conjugation length generally leads to a bathochromic (red) shift in both the absorption and emission spectra. rsc.org For example, in a series of 1,8-naphthalimide derivatives, an increase in conjugation resulted in a red shift in the absorption wavelength from 369 nm to 384 nm. rsc.org
This principle is also used in creating donor-acceptor systems where the naphthalimide is linked to another chromophore. The distance and electronic coupling between the two interacting chromophores are critical. nih.gov In systems where a naphthalimide and a bacteriochlorin (B1244331) chromophore were connected by a linker, increasing the linker length decreased the efficiency of resonance energy transfer (RET) between them. researchgate.net This resulted in a higher emission intensity from the naphthalimide unit, demonstrating that the linker length directly modulates the interaction between the two chromophores. researchgate.net Similarly, introducing a phenyl-ethynyl bridge between a carbene unit and a naphthalimide chromophore extends the π-conjugation, resulting in bathochromically shifted absorption spectra. mdpi.com
Conformational Dynamics and Their Correlation with Photophysical Response
The photophysical response of this compound is strongly correlated with its conformational dynamics, specifically the torsional angle between the N-phenyl ring and the naphthalimide plane. researchgate.netacs.org The molecule's ability to twist or rotate around the C(imide)-N(phenyl) bond in the excited state is a key determinant of its fluorescence behavior. researchgate.netacs.orgnih.gov
Many N-phenylnaphthalimides exhibit dual fluorescence, which is explained by the existence of two distinct emitting excited states: a short-wavelength (SW) state and a long-wavelength (LW) state. acs.orgrsc.org
The SW emitting state is associated with a geometry similar to the ground state, where the phenyl and naphthalimide moieties are significantly twisted (with a dihedral angle approaching 60-90°). researchgate.netacs.org This conformation minimizes conjugation between the two parts of the molecule.
The LW emitting state is formed after photoexcitation and involves a geometrical relaxation to a more planar conformation. This twisting towards a coplanar geometry allows for extended π-conjugation and intramolecular charge transfer (ICT), creating a stabilized excited state that emits at a longer wavelength. acs.orgrsc.orgacs.org
The ratio of SW to LW fluorescence is therefore highly sensitive to factors that influence this rotational motion, such as solvent viscosity and substitution. researchgate.netacs.org In viscous solvents or when bulky ortho-substituents are present on the phenyl ring, the rotation towards planarity is hindered, which can enhance the SW emission. researchgate.netrsc.org For instance, N-phenyl-1,2-naphthalimides with ortho-methyl substituents on the phenyl group emit dual fluorescence, and the ortho-substitution increases the decay time of the long-wavelength component by sterically hindering the conformational change. rsc.orgrsc.org This dynamic interplay between conformation and photophysics is a defining characteristic of this class of compounds.
Orthogonal vs. Coplanar Geometries of Phenyl and Naphthalimide Moieties
A key determinant of the photophysical behavior of this compound derivatives is the dihedral angle between the plane of the N-phenyl group and the naphthalimide skeleton. In the ground state, these two moieties are not coplanar. For the unsubstituted this compound, the planes of the two aromatic systems form a dihedral angle of approximately 60 degrees. acs.orgrsc.orgresearchgate.netnih.gov This twisted conformation minimizes steric hindrance.
Upon photoexcitation, a fascinating phenomenon known as dual fluorescence can be observed, which is directly attributable to different excited-state geometries. acs.orgrsc.orgresearchgate.netnih.govnih.govresearchgate.net This results in two distinct emission bands: a short-wavelength (SW) band and a long-wavelength (LW) band.
The short-wavelength (SW) emission , typically observed around 385-400 nm, is associated with a "locally excited" (LE) state. nih.govnih.gov In this state, the geometry is similar to that of the ground state, meaning the phenyl and naphthalimide moieties retain their nearly orthogonal orientation. nih.govnih.gov This emission is characteristic of the naphthalimide chromophore itself, with minimal electronic contribution from the twisted phenyl ring.
The long-wavelength (LW) emission , which is broader and appears at significantly red-shifted wavelengths (e.g., ~490-550 nm), originates from a distinct excited state, often described as a twisted intramolecular charge transfer (TICT) state. rsc.orgresearchgate.net The formation of this state involves a geometric relaxation from the initial excited state, where the N-phenyl group rotates by about 90 degrees to become nearly coplanar with the naphthalimide skeleton. nih.govacs.org This planarization allows for extended π-conjugation across the molecule, facilitating an intramolecular charge transfer from the phenyl (donor) to the naphthalimide (acceptor) moiety. acs.orgrsc.org The resulting charge separation in the excited state lowers its energy, leading to the observed red-shifted fluorescence.
The competition between these two emissive pathways is highly sensitive to the molecular environment and substitution patterns. For instance, increasing the viscosity of the solvent can hinder the rotational motion required to form the planar LW state, thus favoring the SW emission. acs.orgrsc.orgresearchgate.netnih.gov
The nature of the substituent on the N-phenyl ring also plays a crucial role in determining the preferred excited-state geometry and, consequently, the dominant emission. Electron-donating groups on the phenyl ring can stabilize the charge-transfer character of the LW state, making the planar conformation more favorable. For example, N-(4-methoxyphenyl)-2,3-naphthalimide has a more planar ground state geometry (dihedral angle of 43°) compared to the unsubstituted compound and predominantly shows LW fluorescence. acs.orgrsc.orgresearchgate.netnih.gov Conversely, electron-withdrawing groups on the phenyl ring disfavor the charge transfer, leading to a prevalence of the SW emission from the orthogonal conformation. acs.orgrsc.orgresearchgate.netnih.gov
| Compound | Substituent on N-Phenyl Ring | Ground State Dihedral Angle (°) | SW Emission Max (nm) | LW Emission Max (nm) |
|---|---|---|---|---|
| This compound | -H | ~60 | ~385 | ~490 |
| N-(3-fluorophenyl)-2,3-naphthalimide | 3-Fluoro | - | Present | Present |
| N-(4-carbethoxyphenyl)-2,3-naphthalimide | 4-Carbethoxy | - | Dominant | Weak |
| N-(4-methoxyphenyl)-2,3-naphthalimide | 4-Methoxy | 43 | Weak | Dominant |
| N-(2,6-dimethylphenyl)-2,3-naphthalimide | 2,6-Dimethyl | Nearly perpendicular | ~400 | Present (requires twisting) |
Influence of Molecular Symmetry on Optical Properties
Molecular symmetry, as influenced by the substitution pattern on the this compound scaffold, has a profound effect on the compound's optical properties. The introduction of substituents, particularly those that are asymmetrically placed or possess strong electron-donating or -withdrawing character, breaks the molecule's symmetry and significantly alters its electronic landscape. This, in turn, impacts the nature of the excited states and the resulting absorption and emission characteristics.
Symmetrically substituted derivatives, or the unsubstituted parent compound, have a certain electronic balance. However, the introduction of an electron-donating group (e.g., methoxy, amino) or an electron-withdrawing group (e.g., fluoro, carbethoxy) on the N-phenyl ring induces a permanent dipole moment and creates a "push-pull" system. acs.orgrsc.org This asymmetry is a key factor in promoting the intramolecular charge transfer (ICT) character of the excited state.
The influence of molecular symmetry is most evident in the dual fluorescence phenomenon. As mentioned previously, electron-donating substituents on the phenyl ring, which create an asymmetric electron distribution, stabilize the planar, coplanar ICT state, thus enhancing the long-wavelength (LW) emission. acs.orgrsc.orgresearchgate.netnih.gov These molecules exhibit a strong solvatochromic effect, where the emission wavelength is highly dependent on the polarity of the solvent, a hallmark of an excited state with significant charge transfer character.
Conversely, electron-withdrawing groups also create an asymmetric electronic environment but make the phenyl ring a poorer electron donor. This destabilizes the ICT state, causing the emission to be dominated by the short-wavelength (SW) band from the non-planar, locally excited (LE) state. acs.orgrsc.orgresearchgate.netnih.gov The fluorescence from this LE state is typically less sensitive to solvent polarity.
The strategic placement of substituents to control molecular symmetry allows for the fine-tuning of the optical properties. For instance, symmetrically placing bulky groups, such as in N-(2,6-dimethylphenyl)-2,3-naphthalimide, sterically hinders the rotation of the phenyl ring, effectively locking the molecule in a near-orthogonal conformation. nih.govacs.org This disruption of potential planarity suppresses the formation of the ICT state, and as a result, the fluorescence is primarily from the LE state, even if the substituent itself is electronically neutral or weakly donating. nih.govacs.org
| Derivative | Symmetry Feature | Dominant Emission | Key Optical Property |
|---|---|---|---|
| This compound | Relatively symmetric electronic distribution | Dual (SW and LW) | Exhibits both LE and ICT emission |
| N-(4-methoxyphenyl)-2,3-naphthalimide | Asymmetric (strong donor) | LW (ICT) | Enhanced red-shifted emission, strong solvatochromism |
| N-(4-carbethoxyphenyl)-2,3-naphthalimide | Asymmetric (strong acceptor) | SW (LE) | Favors blue-shifted emission |
| N-(2,6-dimethylphenyl)-2,3-naphthalimide | Sterically enforced orthogonality | SW (LE) | Suppression of ICT channel due to hindered rotation |
Advanced Applications of N Phenyl 2,3 Naphthalimide in Functional Materials and Systems
Optoelectronic Materials Science and Device Applications
N-Phenyl-2,3-naphthalimide and its derivatives have emerged as significant compounds in the field of optoelectronic materials science. Their inherent photophysical properties, including high electron affinity, thermal and oxidative stability, and tunable emission characteristics, make them prime candidates for a variety of device applications. rsc.org The naphthalimide core acts as an electron acceptor, and its functionalization allows for the precise tuning of electronic and optical properties, leading to advanced applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). rsc.org
Organic Light-Emitting Diodes (OLEDs) Utilizing this compound
The high photoluminescence quantum yields and tunable emission colors of naphthalimide derivatives make them excellent candidates for emitters in OLEDs. kaust.edu.sa Specifically, N-aryl-2,3-naphthalimides have demonstrated significant potential due to their high quantum yield and exceptional brightness, which are crucial for efficient light-emitting devices. acs.org
Naphthalimide derivatives are well-regarded for their strong fluorescence, often in the blue and green-yellow spectral regions. scispace.com The this compound scaffold is particularly noted for its potential in creating blue-emitting OLEDs. Research into related naphthalimide compounds has demonstrated the fabrication of OLEDs with distinct blue electroluminescence. For instance, a derivative device structure of ITO/PEDOT:PSS/NPOX/Al produced light emission that peaked at approximately 465 nm, which falls within the blue region of the visible spectrum. researchgate.net The Commission Internationale de l'Eclairage (CIE) chromaticity coordinates for such a device at 20 V were recorded as (0.211, 0.313), confirming its blue emission. researchgate.net
A key advantage of the naphthalimide framework is the ability to tune its emission wavelength. The spectroscopic and photophysical properties can be significantly altered by modifying the substitution at various positions on the naphthalene (B1677914) ring. acs.orgscispace.com While this compound itself is a foundational structure, studies on other isomers and derivatives show that the emission color can be systematically shifted from blue to green, yellow, and even red by introducing different electron-donating or electron-withdrawing groups. scispace.comsemanticscholar.org This tunability is crucial for developing emitters for full-color displays and white organic light-emitting diodes (WOLEDs). acs.org Some N-aryl-2,3-naphthalimide derivatives have been specifically investigated for white-light emission, leveraging their dual-fluorescence properties observed in solution, although this can be challenging to replicate in solid-state devices. acs.org
Photophysical Properties of Naphthalimide Derivatives
| Compound Type | Excitation Wavelength (nm) | Emission Peak (nm) | Emission Color | Source |
|---|---|---|---|---|
| Naphthalimide Derivative (NPOX) Film | 363 | 456 | Blue | researchgate.net |
| Naphthalimide Derivative (NPOX) OLED | - | 465 | Blue | researchgate.net |
| Imino-1,8-naphthalimides (Solution) | - | - | Blue | semanticscholar.org |
| Imino-1,8-naphthalimides (Solid Film) | - | - | Green or Violet | semanticscholar.org |
To overcome issues like concentration quenching and to optimize device efficiency, naphthalimide emitters are often incorporated into a host material in what is known as a guest-host system. In this configuration, the naphthalimide derivative (guest) is dispersed at a low concentration within a host matrix that has suitable charge-transporting properties. semanticscholar.org This architecture allows for efficient energy transfer from the host to the guest, leading to emission from the naphthalimide compound.
The electroluminescence (EL) color in these systems can be finely tuned by adjusting the concentration of the guest material. For example, devices using imino-1,8-naphthalimide derivatives as guests in a PVK:PBD matrix have shown the ability to emit light across a wide spectral range, from blue to red, depending on the guest content. semanticscholar.org In one study, OLEDs using a 1,8-naphthalimide (B145957) derivative as a red emitter in a host-guest system achieved a maximum external quantum efficiency (EQE) of up to 8.2% at a practical brightness of 700-2200 cd/m². kaust.edu.sa This demonstrates the effectiveness of the guest-host approach in creating efficient and color-tunable OLEDs. kaust.edu.sa
Performance of Naphthalimide-Based OLEDs in Guest-Host Systems
| Guest Compound | Host Matrix | Max. External Quantum Efficiency (EQE) | Emission Color | Source |
|---|---|---|---|---|
| Red-Emitting 1,8-Naphthalimide Derivative | Not Specified | 8.2% | Red | kaust.edu.sa |
| Imino-1,8-naphthalimide Derivative (AzNI) | PVK:PBD | Not Specified | Tunable (Blue to Red) | semanticscholar.org |
In conventional fluorescent OLEDs, only the 25% of electrically generated singlet excitons can emit light, limiting the theoretical internal quantum efficiency. Triplet-triplet annihilation (TTA) is a crucial mechanism for harvesting the remaining 75% of non-emissive triplet excitons. researchgate.net TTA is a process where two low-energy triplet excitons fuse to generate one high-energy singlet exciton (B1674681), which can then decay radiatively. nih.govnih.gov This process can significantly enhance the efficiency of fluorescent OLEDs. researchgate.net
Recent research has unveiled a sophisticated TTA mechanism in certain naphthalimide-based compounds known as TTA-mediated high-lying reverse intersystem crossing (TTA-m-hRISC). nih.gov In this process, two "cold" T1 excitons (triplets at the lowest triplet energy level) interact to form a triplet-triplet pair, which then populates a higher-lying triplet state (Tn). nih.gov This Tn state can then efficiently convert to a singlet state (Sm) via reverse intersystem crossing, ultimately leading to light emission from the S1 state. nih.gov This TTA-m-hRISC mechanism has been shown to be highly effective, with naphthalimide-based OLEDs achieving an exciton utilization efficiency of 46.7%. nih.gov This advanced understanding of TTA pathways in naphthalimide systems is paving the way for the design of new, highly efficient deep-blue emitters. researchgate.net
Organic Field-Effect Transistors (OFETs)
The inherent electron-deficient nature of the naphthalimide core makes it an excellent building block for n-type (electron-transporting) semiconductors, which are essential components for complementary logic circuits and other advanced electronic devices. researchgate.netnih.gov While p-type organic semiconductors are common, the development of stable and efficient n-type materials has been more challenging, making naphthalimide derivatives particularly valuable. nih.gov
Derivatives of naphthalimide, particularly naphthalenediimides (NDIs), have been extensively studied and have shown excellent performance in OFETs. nih.govrsc.org However, simpler naphthalimide structures have also been successfully employed. For example, asymmetric halogenated phenylene-naphthalimide molecules have been designed and shown to exhibit typical n-channel transport properties. researchgate.net The introduction of electron-withdrawing groups like chlorine can improve electron mobility, with chlorinated quinoxalineimide (a related structure) exhibiting mobilities up to 7.1 × 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net Solution-processed OFETs based on certain naphthalene bisimides have achieved even higher mobilities, approaching 10⁻² cm² V⁻¹ s⁻¹, with high on/off current ratios exceeding 10⁵. researchgate.net These results highlight the potential of this compound and related structures as robust n-type semiconductors for use in organic electronics. researchgate.net
OFET Performance of Naphthalimide-Based Semiconductors
| Compound Type | Transport Type | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Source |
|---|---|---|---|---|
| Chlorinated Quinoxalineimide | n-channel | 7.1 x 10⁻³ | - | researchgate.net |
| Naphthalene Bisimide Derivative | n-channel | ~1.0 x 10⁻² | > 10⁵ | researchgate.net |
| PNDI-DPP Copolymer | Ambipolar | 5.7 x 10⁻³ | - | rsc.org |
Organic Solar Cells (OSCs) and Photovoltaic Applications (n-type semiconductors)
In the realm of organic solar cells, there is a significant research effort to develop non-fullerene acceptors (NFAs) to replace traditional fullerene derivatives, which have limitations in terms of absorption in the visible spectrum and chemical tunability. doi.org Naphthalimide-based molecules are highly promising candidates for this role. Their electron-deficient central ring results in high electron affinity, and they can be designed to have high Lowest Unoccupied Molecular Orbital (LUMO) levels, which contributes to a higher open-circuit voltage (Voc) and lower energy loss in the solar cell. doi.org
1,8-Naphthalimide derivatives have been computationally designed as D-π-A type small molecules for use as NFAs in OSCs. doi.org These materials can be tailored to have excellent absorption properties and proper frontier molecular orbital alignment for efficient charge separation. doi.org Furthermore, naphthalenediimide-based polymers have been successfully used as n-type materials in various solar cell architectures. nih.govmdpi.com For instance, a naphthalene diimide-based ionene polymer used as a cathode interlayer was shown to increase the power conversion efficiencies (PCE) in both fullerene and non-fullerene PSCs. mdpi.com The development of naphthalimide-derived small molecules and polymers continues to be a promising strategy for creating high-efficiency organic solar cells. doi.orgdeepdyve.com
Bioimaging and Sensing Methodologies
This compound and its derivatives have emerged as versatile scaffolds in the development of advanced functional materials for bioimaging and sensing. Their inherent photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and excellent photostability, make them prime candidates for constructing sensitive and selective probes. acs.orgrsc.org The planar tricyclic ring system of the naphthalimide core can be readily functionalized at various positions, allowing for the strategic introduction of receptor moieties tailored for specific analytes. This structural versatility enables the modulation of their spectroscopic properties in response to environmental changes or binding events, forming the basis for their application as chemical sensors and biological imaging agents. nih.gov
Fluorescent Probes for Chemical and Biological Analytes (e.g., Hg2+, F- Ions, pH)
The design of fluorescent probes based on the this compound framework leverages mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and specific chemical reactions to achieve selective analyte detection. These probes offer non-invasive, real-time monitoring of various chemical and biological species that are crucial in environmental science and clinical diagnostics.
Mercury Ions (Hg2+): Mercury is a highly toxic heavy metal ion with significant environmental and health implications. acs.org Consequently, the development of sensitive and selective probes for its detection is of great importance. Naphthalimide-based probes have been successfully designed for this purpose, often exhibiting a "turn-on" or "turn-off" fluorescence response upon binding with Hg2+.
For instance, a probe designated as NADP was developed as a "turn-on" sensor for Hg2+. In a DMSO/PBS buffer solution, NADP itself is weakly fluorescent. However, upon the addition of Hg2+, a significant enhancement in fluorescence intensity is observed, accompanied by a color change from colorless to green under UV light. d-nb.info This response is attributed to a Hg2+-triggered deprotection reaction. acs.orgd-nb.info The probe demonstrates high selectivity for Hg2+ over other metal ions and operates effectively within a physiological pH range of 6.0–11.0. d-nb.info Another probe, His-NMI-Bu , acts as a "turn-off" sensor, showing a 3.8-fold decrease in fluorescence intensity in the presence of Hg2+. mdpi.com
These probes offer remarkable sensitivity, with detection limits reported in the nanomolar range, highlighting their potential for monitoring trace levels of mercury in environmental and biological samples. acs.orgd-nb.infonih.gov
| Probe | Sensing Mechanism | Detection Limit (Hg2+) | Fluorescence Response | pH Range |
| NADP | Turn-on | 13 nM d-nb.info | Colorless to green enhancement d-nb.info | 6.0–11.0 d-nb.info |
| Probe 1 | Turn-on | 40 nM acs.org | Weak to strong green fluorescence acs.org | 3.0–11.0 acs.org |
| His-NMI-Bu | Turn-off | 0.52 µM mdpi.com | ~3-fold quenching mdpi.com | 5.0–10.0 mdpi.com |
| NI-2 | Turn-on | 410 nM mdpi.com | Fluorescence enhancement mdpi.com | Not specified |
| Unnamed Probe | Quenching | 19.5 nM nih.gov | Yellow to colorless nih.gov | Not specified |
pH Sensing: Intracellular and extracellular pH are critical parameters for various physiological and pathological processes. nih.gov Naphthalimide derivatives have been engineered to act as fluorescent pH sensors, capable of monitoring pH changes within living systems. These sensors typically incorporate an amino group that can be protonated or deprotonated depending on the surrounding pH. This process modulates the PET mechanism, leading to a pH-dependent fluorescence response. nih.gov
A series of naphthalimide derivatives (SM1, SM2, SM3 ) have been synthesized for both intracellular and extracellular pH sensing. These probes exhibit pKa values in the range of 5.9 to 6.8, making them suitable for monitoring the acidic environments of organelles like lysosomes (pH 4.5–5.0). nih.gov At acidic pH, the amino groups are protonated, inhibiting PET and "turning on" the fluorescence. Conversely, in neutral or basic environments, the fluorescence is quenched. nih.gov A novel ratiometric pH sensor, TRapH , has also been developed, showing a sensitive response in the pH range of ~3-6, which is ideal for quantifying pH in living cells. biorxiv.org
| Sensor | Type | pKa | Application |
| SM1, SM2, SM3 | Intensity-based | 5.9 - 6.8 nih.gov | Intracellular (lysosomes) & Extracellular sensing nih.gov |
| TRapH | Ratiometric | Not specified | Intracellular pH tracking (pH ~3-6) biorxiv.org |
| NI-1 | Intensity-based | 7.4 mdpi.com | pH sensing |
This compound derivatives have also been explored for the detection of other ions, though detailed research on fluoride (B91410) (F-) sensing was not prominently featured in the provided context.
Cell Imaging and Intracellular Sensing Applications
The favorable photophysical properties and biocompatibility of this compound derivatives make them excellent candidates for live-cell imaging. rsc.org Their ability to permeate cell membranes allows for the visualization and tracking of intracellular components and processes without the need for co-staining. rsc.org
These compounds have been successfully used for imaging Hg2+ within living cells and even in whole organisms like zebrafish. d-nb.infonih.gov Probes like NADP have shown low cytotoxicity and good cell permeability, enabling the visualization of Hg2+ distribution in living cells. d-nb.info Similarly, other naphthalimide-based probes have been applied to the confocal imaging of Hg2+ in PC-12 cells. acs.org
Beyond ion sensing, naphthalimide derivatives are powerful tools for sensing and imaging acidic organelles. Due to their pH-sensitive fluorescence, probes like SM1, SM2, and SM3 have been used as intracellular biomarkers to specifically stain lysosomes in various human cell lines, including glioblastoma (U87MG) and cervical cancer (HeLa) cells. nih.gov The probes accumulate in the acidic lysosomes, where protonation activates their fluorescence, allowing for clear visualization of these organelles. nih.gov Furthermore, peptide conjugates of naphthalimide have been developed for concurrent imaging and therapeutic applications, for instance, by responding to endogenous hydrogen sulfide (B99878) (H2S) levels in cancer cells. rsc.orgacs.org
DNA-Interacting Agents
The planar aromatic structure of the naphthalimide core is a key feature that facilitates its interaction with DNA, making it a scaffold of significant interest in the development of anticancer agents. nih.govnih.gov These compounds can bind to DNA through various modes, primarily intercalation, leading to the disruption of essential cellular processes like DNA replication and transcription. nih.govmdpi.com
This compound derivatives primarily interact with DNA by inserting their planar ring system between the base pairs of the DNA double helix, a process known as intercalation. nih.govnih.gov This mode of binding is stabilized by π-π stacking interactions between the naphthalimide core and the DNA bases. Side chains attached to the naphthalimide scaffold can further enhance binding affinity and selectivity by interacting with the DNA grooves. nih.gov
Studies have shown that bis-naphthalimides, where two naphthalimide units are connected by a flexible linker (such as a polyamine chain), exhibit significantly enhanced DNA binding properties compared to their mono-naphthalimide counterparts. frontiersin.orgnih.govnih.gov The linker allows both naphthalimide rings to intercalate at different sites on the DNA strand, leading to higher binding constants.
The binding affinity of these compounds to DNA can be quantified using various biophysical techniques, including UV-Vis and fluorescence spectroscopy, circular dichroism, and viscosity measurements. mdpi.comnih.gov For example, a series of naphthalene diimide linked bis-naphthalimides showed excellent DNA intercalating properties, with compound 5a exhibiting a binding affinity score of -10.93 kcal/mol and an inhibition constant of 9.69 nM. frontiersin.orgfrontiersin.org Another bis-naphthalimide derivative, 4a , showed a preference for binding to AT-rich DNA sequences. nih.gov
| Compound | Type | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | DNA Selectivity |
| 5a | Bis-naphthalimide | -10.93 frontiersin.orgfrontiersin.org | 9.69 nM frontiersin.orgfrontiersin.org | Not specified |
| 5b | Bis-naphthalimide | -9.45 frontiersin.org | Not specified | Not specified |
| 4a | Bis-naphthalimide | Not specified | Not specified | Prefers AT-rich sequences nih.gov |
The ability of naphthalimide derivatives to intercalate into DNA makes them effective DNA-targeting agents. By binding to DNA, they can interfere with the function of enzymes that are crucial for maintaining DNA topology, such as topoisomerases. nih.gov Topoisomerases are essential for processes like DNA replication, transcription, and chromosome segregation. Their inhibition leads to the accumulation of DNA strand breaks and ultimately triggers programmed cell death (apoptosis) in cancer cells. nih.govnih.gov
Several this compound derivatives have been identified as potent inhibitors of topoisomerase II (topo II). nih.govnih.gov These compounds stabilize the ternary complex formed between topo II and DNA, preventing the re-ligation of DNA strands and leading to cell death. nih.gov For instance, a new class of naphthalimides demonstrated modest topo II inhibition activity and were found to be weak DNA binders, suggesting that their anticancer effects might also involve other mechanisms, such as inducing lysosomal membrane permeabilization. nih.govsemanticscholar.org In contrast, naphthalimide-benzothiazole derivatives 4a and 4b were found to be significant DNA intercalators and also inhibited DNA topoisomerase-II. nih.govrsc.org
The development of these compounds represents a key strategy in cancer chemotherapy, with molecules like amonafide (B1665376) and mitonafide, which are naphthalimide-based topo II inhibitors, having advanced to clinical trials. nih.govfrontiersin.org
Therapeutic Research Prospects
The diverse biological activities of this compound derivatives position them as promising candidates for future therapeutic research. Their core structure serves as a versatile scaffold for the design and development of new classes of drugs. nih.gov
The primary therapeutic prospect lies in oncology. The proven ability of naphthalimide derivatives to act as DNA intercalators and topoisomerase II inhibitors forms a solid foundation for developing novel anticancer agents with improved efficacy and reduced side effects. nih.govnih.gov Research is ongoing to synthesize hybrids and conjugates by linking the naphthalimide moiety with other pharmacologically active molecules to create multi-target drugs, potentially overcoming drug resistance. nih.govnih.govnih.gov The goal is to enhance DNA binding affinity, improve selectivity for cancer cells, and introduce additional mechanisms of cell killing, such as the induction of apoptosis via mitochondrial pathways or lysosomal membrane permeabilization. nih.govsemanticscholar.org
Furthermore, the fluorescent properties of naphthalimides are being harnessed for "theranostics," an approach that combines therapy and diagnostics. Naphthalimide-based agents can simultaneously act as imaging probes to visualize cancer cells and as therapeutic agents to induce cell death. rsc.orgrsc.org This dual functionality allows for real-time monitoring of drug delivery and therapeutic response.
Beyond cancer, the naphthalimide scaffold is being explored for other therapeutic applications, including as antiviral, anti-inflammatory, and antiprotozoal agents, although this article's scope is focused on its role in functional materials and systems related to bioimaging and DNA interaction. nih.gov The continued structural modification of the this compound core holds significant promise for the discovery of next-generation therapeutic agents. nih.gov
Future Directions and Emerging Research Avenues for N Phenyl 2,3 Naphthalimide
Exploiting Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE) Phenomena
While many naphthalimide derivatives are known to suffer from aggregation-caused quenching (ACQ), the exploration of aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AIEE) in specifically N-phenyl-2,3-naphthalimide systems remains a nascent field. The AIE phenomenon, where non-emissive molecules are induced to fluoresce upon aggregation, offers a powerful strategy for developing solid-state emitters and sensitive bio-probes.
Future research may focus on designing this compound derivatives with bulky substituents or "rotor" groups that can restrict intramolecular rotations in the aggregate state, a common strategy to induce AIE. By preventing non-radiative decay pathways that are active in solution, aggregation could unlock or enhance fluorescence, opening up applications in materials science and bio-imaging where solid-state or aggregated-state emission is crucial.
Development of Multi-Functional this compound Systems
The inherent dual-emission characteristic of this compound, which is highly sensitive to the local environment, makes it an excellent scaffold for multi-functional molecular systems. sci-hub.se The ratio of its two emission bands can be modulated by solvent polarity, viscosity, and pressure, suggesting its potential in developing ratiometric fluorescent sensors. scribd.comresearchgate.net
Future work will likely involve the strategic incorporation of specific recognition moieties (e.g., ionophores, chelators, or pH-sensitive groups) onto the naphthalimide or phenyl rings. This would create integrated systems capable of not only sensing but also signaling the presence of specific analytes through a distinct ratiometric change in fluorescence. Such multi-functional probes could be designed for detecting metal ions, pH fluctuations in biological systems, or the progress of specific chemical reactions, offering a built-in self-calibration signal that enhances accuracy. sci-hub.se
Integration into Advanced Hybrid and Nanomaterials
The integration of this compound into advanced hybrid and nanomaterials is a promising avenue for creating novel functional materials. While the broader class of naphthalimides has been explored for applications in nanomaterials, the specific use of the N-phenyl-2,3-isomer is an area ripe for development. acs.org Its unique photophysics could be imparted to polymers, metal-organic frameworks (MOFs), or inorganic nanoparticles.
For instance, incorporating this compound into polymer matrices could lead to materials with mechanochromic properties, where mechanical stress alters the local environment, thereby changing the fluorescence color or intensity. Similarly, its integration into porous nanomaterials could create highly sensitive and selective sensors, where the analyte binding within the nano-environment is transduced into a measurable optical signal.
Deepening Mechanistic Understanding via Advanced Ultrafast Spectroscopic Techniques
A significant body of research has been dedicated to understanding the dual fluorescence of this compound. researchgate.netresearchgate.net It is established that this behavior arises from two distinct emissive excited states. Upon photoexcitation, the molecule can exist in a conformation where the phenyl and naphthalimide rings are nearly orthogonal, giving rise to a short-wavelength (SW) emission. researchgate.netacs.org Subsequently, a molecular relaxation involving the rotation of the N-phenyl group can lead to a more planar, intramolecular charge transfer (ICT) state, which is responsible for a long-wavelength (LW) emission. researchgate.netresearchgate.net
Advanced ultrafast spectroscopic techniques, such as femtosecond transient absorption, are critical to further unraveling these dynamics. Future studies will likely focus on directly visualizing the state conversions in real-time. High-pressure spectroscopy experiments have already shown that increasing viscosity hinders the rotation of the N-phenyl group, which suppresses the LW emission and dramatically enhances the SW fluorescence. researchgate.net This confirms that the formation of the ICT state is dependent on large-amplitude molecular motion. scribd.com Laser flash photolysis studies have also been employed to investigate the photoreduction processes of this compound in the presence of amines, identifying reactions involving the triplet excited state. acs.orgresearchgate.net
| Compound | Condition | Emission Maxima | Key Observation | Reference |
|---|---|---|---|---|
| This compound | Acetonitrile (B52724) Solution | 385 nm (SW), 490 nm (LW) | Exhibits dual fluorescence from orthogonal and planar excited states. | researchgate.net |
| This compound | Triacetin Solution (High Pressure) | SW emission increases; LW emission decreases | Increased viscosity hinders N-phenyl group rotation, favoring SW emission. | researchgate.net |
| N-(p-methoxyphenyl)-2,3-naphthalimide | Triacetin Solution (High Pressure) | LW emission increases | Electron-donating group stabilizes the ICT state, enhancing LW emission. | researchgate.net |
Expanding Applications in Emerging Technologies and Molecular Devices
The unique spectroscopic properties of N-aryl-2,3-naphthalimides position them as promising candidates for a range of emerging technologies. Their dual or panchromatic emission capabilities are particularly attractive for the development of single-emitter white organic light-emitting devices (WOLEDs). acs.orgacs.org By carefully tuning the molecular structure and device architecture, it may be possible to balance the SW and LW emissions to generate white light from a single molecular component, simplifying device fabrication.
Furthermore, the sensitivity of its excited state to mechanical forces and environmental viscosity opens up possibilities in "mechanochemistry" and molecular electronic devices. scribd.com These molecules could serve as active components in materials that report on mechanical stress or as probes for mapping the micro-viscosity in complex systems like polymer films or biological cells. The potential to control the electronic properties through molecular rotation makes this compound a compelling target for the design of molecular switches and logic gates.
Q & A
Q. What are the primary synthetic routes for N-phenyl-2,3-naphthalimide, and how can reaction yields be optimized?
this compound is commonly synthesized via two routes:
- Route 1 : Condensation of 2,3-naphthalic anhydride with aniline. This method typically achieves a yield of ~28%, with purification challenges due to side reactions (e.g., incomplete imidization) .
- Route 2 : Using 3-amino-2-naphthoic acid, which avoids anhydride intermediates but requires careful control of protecting groups and coupling agents (e.g., DCC or EDC) . Optimization Strategies :
- Use high-purity reactants and inert atmospheres to minimize side products.
- Employ column chromatography or recrystallization (e.g., ethyl acetate/hexane) for purification .
- Alternative methods, such as ester-to-amide conversions, can improve yields (e.g., diethyl iminodiacetate with butylamine in ) .
Q. What spectroscopic and analytical methods are critical for characterizing this compound and its intermediates?
Key techniques include:
- 1H-NMR : Identifies aromatic proton environments (e.g., δ 6.68–7.21 ppm for naphthalene and phenyl groups) .
- HPLC : Monitors reaction progress and purity (e.g., retention factor for intermediates) .
- Elemental Analysis : Validates stoichiometry (e.g., C: 79.11%, H: 4.06%, N: 5.13% for derivatives) .
- Melting Point : Confirms crystallinity (e.g., 278–284°C for pure this compound) .
Advanced Research Questions
Q. How does the fluorescence of this compound derivatives correlate with environmental sensitivity in biological systems?
Derivatives like 6-N,N-dimethylamino-2,3-naphthalimide exhibit solvatochromic shifts due to intramolecular charge transfer (ICT). For example:
- In hydrophobic environments (e.g., lipid membranes), fluorescence intensity increases ( nm).
- In polar solvents (e.g., water), emission is quenched via twisted intramolecular charge transfer (TICT) . Methodological Insight :
Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound solubility and fluorescence?
Discrepancies often arise from:
- Aggregation-Caused Quenching (ACQ) : Predicted solubility may not account for π-π stacking in aqueous media. Use dynamic light scattering (DLS) to detect aggregates .
- Steric Effects : Substituents like dimethylamino groups can hinder TICT, altering fluorescence unexpectedly. Conduct molecular dynamics simulations to assess steric hindrance . Case Study : Derivatives targeting bacterial AcrB pumps showed reduced activity despite high in vitro binding. This was attributed to poor membrane permeability, resolved by adding alkyl chains (e.g., 5-methoxy derivatives in ) .
Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives for multidrug resistance reversal?
Key SAR findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
